molecular formula C43H59N7O7 B12800683 1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-6-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)heptyl)-alpha-(((1-naphthalenyloxy)acetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- CAS No. 134483-83-3

1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-6-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)heptyl)-alpha-(((1-naphthalenyloxy)acetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))-

Cat. No.: B12800683
CAS No.: 134483-83-3
M. Wt: 786.0 g/mol
InChI Key: VFXBGUYEVNSPLY-CZSVRRKHSA-N
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Description

1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-6-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)heptyl)-alpha-(((1-naphthalenyloxy)acetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features multiple functional groups, including imidazole, amide, hydroxyl, and naphthalenyloxy groups, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the propanamide group via amidation reactions.
  • Functionalization of the side chains with hydroxyl, methyl, and naphthalenyloxy groups through various substitution and addition reactions.
  • Coupling of the pyridinylmethyl and butyl groups using carbodiimide-mediated coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones, while reduction of the amide groups could yield primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme activity or protein-ligand interactions.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-propanamide derivatives: Compounds with similar core structures but different side chains.

    Naphthalenyloxy derivatives: Compounds with similar aromatic ring systems but different functional groups.

    Pyridinylmethyl derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

This compound is unique due to its combination of multiple functional groups and complex structure, which confer diverse chemical reactivity and potential biological activity. Its specific arrangement of functional groups and stereochemistry might result in unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

134483-83-3

Molecular Formula

C43H59N7O7

Molecular Weight

786.0 g/mol

IUPAC Name

(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-7-methyl-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-(2-methylpropyl)octanamide

InChI

InChI=1S/C43H59N7O7/c1-7-28(6)38(43(56)46-23-30-15-10-11-18-45-30)50-41(54)33(19-26(2)3)39(52)40(53)34(20-27(4)5)49-42(55)35(21-31-22-44-25-47-31)48-37(51)24-57-36-17-12-14-29-13-8-9-16-32(29)36/h8-18,22,25-28,33-35,38-40,52-53H,7,19-21,23-24H2,1-6H3,(H,44,47)(H,46,56)(H,48,51)(H,49,55)(H,50,54)/t28-,33+,34-,35-,38-,39+,40+/m0/s1

InChI Key

VFXBGUYEVNSPLY-CZSVRRKHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@H](CC(C)C)[C@H]([C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)O

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)O

Origin of Product

United States

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